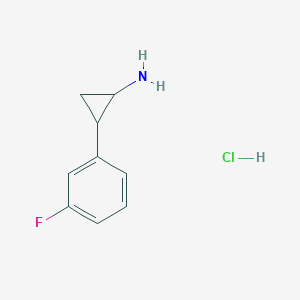

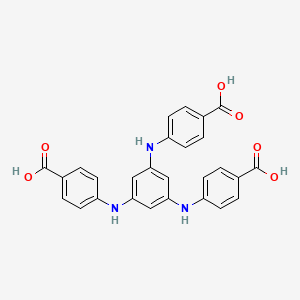

![molecular formula C13H16N2O2 B3094477 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one CAS No. 1258637-92-1](/img/structure/B3094477.png)

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Vue d'ensemble

Description

5-Methoxyspiro[indoline-3,4’-piperidin]-2-one is a chemical compound with the linear formula C14H17O3N1 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of spirocyclic oxindole analogues, which could include 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one, involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound can be obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one are not available in the search results, spirooxindole derivatives have been synthesized via a Knoevenagel condensation and Michael addition cascade . This suggests that 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one could potentially participate in similar reactions.Applications De Recherche Scientifique

1. Cancer Therapeutics

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives have been investigated for their potential as cancer therapeutics. A study identified a compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. This compound showed significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).

2. Antiproliferative Activities

In another study, 1'-methylspiro[indoline-3,4'-piperidine] derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Compounds exhibited good antiproliferative activities, especially against BEL-7402 cell lines, and molecular docking assays indicated strong affinity and appropriate binding poses on target proteins (Li et al., 2020).

3. Synthesis Techniques

Research has also focused on the synthesis of this compound derivatives. For example, a study detailed the synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives, highlighting their potential use in various biological applications (Sundar et al., 2011).

4. Photochromism Properties

The photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative were investigated, demonstrating its potential in various applications, including material sciences (Li et al., 2015).

5. Corrosion Inhibition

A study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel highlighted the potential industrial applications of spiro[indoline-3,4'-piperidine] derivatives in protecting metals from corrosion (Yadav et al., 2015).

Safety and Hazards

According to Sigma-Aldrich, 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . It is classified as Eye Irritant 2 and Skin Irritant 2 under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antimalarial activity . These compounds act by disrupting multiple biological processes in the malaria parasite, including inhibition of merozoite egress and disruption of vacuolar lipid dynamics .

Result of Action

Related compounds have been shown to exhibit significant inhibitory effects on the growth of malaria parasites .

Propriétés

IUPAC Name |

5-methoxyspiro[1H-indole-3,4'-piperidine]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQHFRPVWBDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

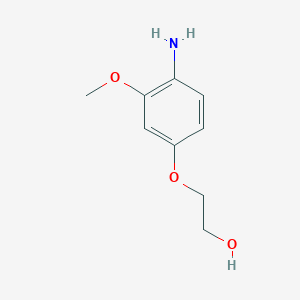

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)

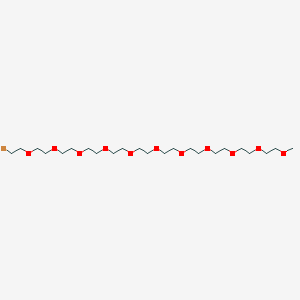

![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

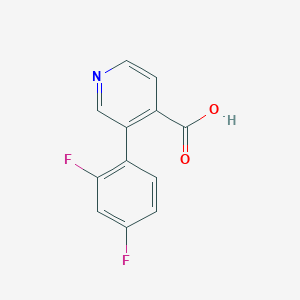

![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)

![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)